

Application Note: Quantification of Valbenazine in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: Valbenazine

Cat. No.: B1662120

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Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of **valbenazine** and its major active metabolite, $[+]\text{-}\alpha\text{-dihydropyridylbenzazepine}$ ($[+]\text{-}\alpha\text{-HTBZ}$), in human plasma. **Valbenazine** is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor used in the treatment of tardive dyskinesia.[1][2] This method utilizes a simple protein precipitation extraction procedure and offers high throughput for pharmacokinetic studies and clinical research.

Introduction

Valbenazine is a prodrug that is metabolized to its active form, $[+]\text{-}\alpha\text{-HTBZ}$, which exhibits a high affinity for VMAT2.[3][4] Inhibition of VMAT2 in presynaptic neurons reduces the uptake of monoamines, such as dopamine, into synaptic vesicles, thereby decreasing their release into the synaptic cleft.[1][5] This mechanism of action is effective in managing the hyperkinetic movements associated with tardive dyskinesia.[6] Accurate quantification of **valbenazine** and its active metabolite in plasma is crucial for pharmacokinetic assessments and therapeutic drug monitoring in research settings. This LC-MS/MS method provides the necessary sensitivity and specificity for these applications.

Experimental

Materials and Reagents

- **Valbenazine** and $[+]\text{-}\alpha\text{-HTBZ}$ reference standards
- Isotopically labeled internal standards (IS) for **valbenazine** and $[+]\text{-}\alpha\text{-HTBZ}$ (e.g., ^{13}C -labeled analogs)[4]
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- Human plasma (K_2EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of **valbenazine** and $[+]\text{-}\alpha\text{-HTBZ}$ from plasma samples.[7]

Protocol:

- To 50 μL of plasma sample, add the internal standard solution.[4]
- Add 200 μL of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the samples at 17,000 x g for 5 minutes.[8]
- Transfer the supernatant to a clean tube or 96-well plate.
- Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 300 μL of 10% acetonitrile/90% water for LC-MS/MS analysis.[4]

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column.

LC Parameters:

Parameter	Value
Column	Acquity BEH C18, 2.1 x 100 mm, 1.7 μ m[4]
Mobile Phase A	0.1% Formic acid in water[4]
Mobile Phase B	0.1% Formic acid in acetonitrile[4]
Flow Rate	0.6 mL/min[4]
Injection Volume	10 μ L
Column Temperature	40°C
Gradient	As required for optimal separation

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection.

MS/MS Parameters:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Valbenazine	419.3	302.1[7]
[+]- α -HTBZ	320.4	167.3
Valbenazine-IS	422.3	208.3[9]
[+]- α -HTBZ-IS	323.3	167.3[9]

Results and Discussion

This method demonstrates excellent linearity, accuracy, and precision for the quantification of **valbenazine** and [+]- α -HTBZ in human plasma. The use of isotopically labeled internal standards ensures high-quality data by compensating for matrix effects and variability in sample processing.

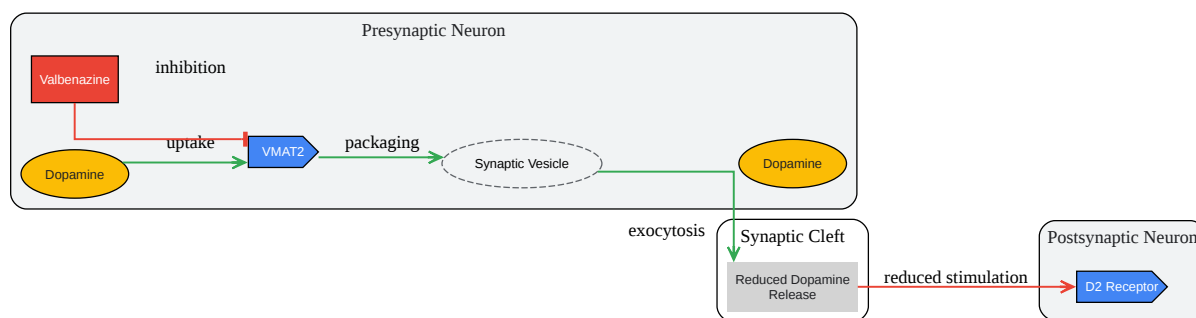
Calibration Curve

The method is linear over a concentration range of 0.250 to 125 ng/mL for both analytes.[3]

Precision and Accuracy

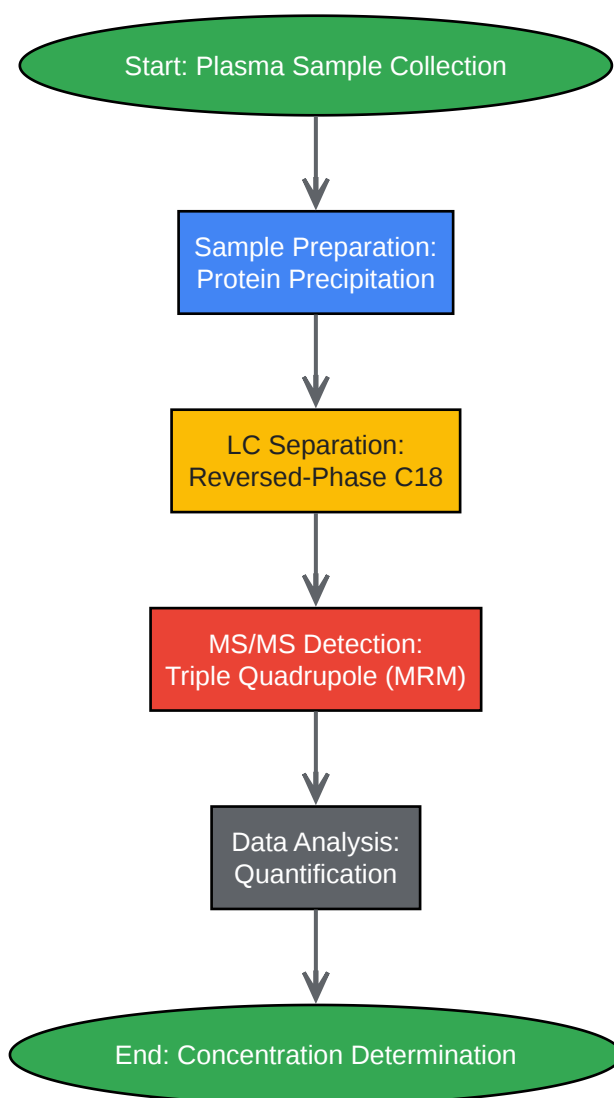
The intra- and inter-run precision (CV%) is typically $\leq 10.7\%$, with accuracy (% bias) ranging from -6.6% to 7.4%.[3]

Signaling Pathway and Experimental Workflow



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Caption: Mechanism of action of **valbenazine**.



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Caption: LC-MS/MS experimental workflow.

Conclusion

The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of **valbenazine** and its active metabolite, **[+]- α -HTBZ**, in human plasma. The simple sample preparation and sensitive detection make it an ideal tool for pharmacokinetic studies and clinical research applications in the development and evaluation of **valbenazine**.

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References

- 1. Mechanism of Action | INGREZZA® (valbenazine) capsules | HCP [ingrezzahcp.com]
- 2. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Differences in Dihydrotetrabenazine Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. (+)-9-Trifluoroethoxy- α -Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
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